Encaleret vs. NPS-2143: Superior In Vitro Potency at the CaSR
Encaleret demonstrates approximately 3.6-fold greater potency in vitro as a CaSR antagonist compared to the widely used calcilytic tool compound, NPS-2143 [1]. This is evidenced by a lower IC50 value for inhibiting CaSR-mediated signaling in a cellular assay .
| Evidence Dimension | In vitro potency (IC50) for antagonism of the calcium-sensing receptor |
|---|---|
| Target Compound Data | 12 nM (0.012 μM) |
| Comparator Or Baseline | NPS-2143: 43 nM |
| Quantified Difference | ~3.6-fold lower IC50 (higher potency) for Encaleret |
| Conditions | Cellular assay measuring inhibition of Ca2+o-induced cytoplasmic Ca2+ increases in HEK293 cells expressing the human CaSR |
Why This Matters
Higher potency in vitro may translate to lower effective doses in vivo, potentially improving the therapeutic window and reducing off-target effects during preclinical research.
- [1] MedChemExpress. Encaleret (CLTX-305) Datasheet. MedChemExpress. View Source
